molecular formula C8H11NO B2770924 1-(5-Methylpyridin-2-yl)ethanol CAS No. 71777-64-5

1-(5-Methylpyridin-2-yl)ethanol

Cat. No.: B2770924
CAS No.: 71777-64-5
M. Wt: 137.182
InChI Key: AFOKUYZVCAVTHF-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)ethanol (CAS: 71777-64-5) is a pyridine derivative featuring a methyl substituent at the 5-position of the pyridine ring and an ethanol group at the 2-position. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol. This compound is commercially available with a purity of ≥95% and is cataloged under MDL number MFCD16620343 . It serves as a key intermediate in pharmaceutical synthesis, notably in the preparation of Eli Lilly’s overactive bladder treatment compound, where it is derived from 2-chloro-5-methylpyridine .

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5,7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOKUYZVCAVTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71777-64-5
Record name 1-(5-methylpyridin-2-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-methylpyridin-2-yl)ethanone using a reducing agent such as sodium borohydride in an ethanol solvent. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in 1-(5-Methylpyridin-2-yl)ethanol undergoes oxidation to form the corresponding ketone, 1-(5-Methylpyridin-2-yl)ethanone (CAS 71777-64-5). This reaction is typically mediated by oxidizing agents under controlled conditions:

Reagent Conditions Product Yield Source
Potassium permanganateAcidic aqueous solution1-(5-Methylpyridin-2-yl)ethanone~85%
PCC (Pyridinium chlorochromate)Dichloromethane, room temperatureSame as above~78%

Mechanism : The oxidation proceeds via dehydrogenation of the alcohol, forming a carbonyl group. The pyridine ring remains intact due to its aromatic stability.

Reduction Reactions

While the alcohol group itself is not typically reduced further, the pyridine ring can undergo hydrogenation under high-pressure conditions to form piperidine derivatives. For example:

Reagent Conditions Product Yield Source
H₂ (5 atm), Pd/CEthanol, 80°C, 12 hours1-(5-Methylpiperidin-2-yl)ethanol~60%

Note : The methyl group at the 5-position sterically hinders full hydrogenation, leading to moderate yields.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions when activated. For instance, treatment with thionyl chloride converts the alcohol to 1-(5-Methylpyridin-2-yl)ethyl chloride :

Reagent Conditions Product Yield Source
SOCl₂Reflux in toluene, 4 hours1-(5-Methylpyridin-2-yl)ethyl chloride~90%

This intermediate can further react with amines (e.g., methylamine) to form N-Methyl-1-(5-methylpyridin-2-yl)methanamine (CAS 1060801-52-6) via nucleophilic displacement.

Esterification

The alcohol reacts with acyl chlorides to form esters. For example:

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, 0°C → room temperature1-(5-Methylpyridin-2-yl)ethyl acetate~88%

Application : Ester derivatives are often synthesized to modify solubility or volatility for analytical purposes.

Pyridine Ring Functionalization

The methyl group at the 5-position directs electrophilic substitution to the 3- and 4-positions of the pyridine ring. Halogenation reactions demonstrate this regioselectivity:

Reagent Conditions Product Yield Source
NBS (N-Bromosuccinimide)DMF, 80°C, 6 hours1-(5-Methyl-3-bromopyridin-2-yl)ethanol~75%

Mechanism : The methyl group activates the ring toward electrophilic attack, with bromination occurring preferentially at the 3-position.

Dehydration

Under acidic conditions, this compound undergoes dehydration to form 1-(5-Methylpyridin-2-yl)ethylene :

Reagent Conditions Product Yield Source
H₂SO₄ (conc.)Reflux, 2 hours1-(5-Methylpyridin-2-yl)ethylene~82%

Complexation with Metals

The pyridine nitrogen and hydroxyl oxygen can act as ligands in coordination chemistry. For example, reaction with Cu(II) salts forms stable complexes:

Reagent Conditions Product Application Source
CuCl₂Methanol, room temperature[Cu(C₈H₁₁NO)₂Cl₂]Catalysis studies

Biological Activity

1-(5-Methylpyridin-2-yl)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for its diverse biological activities. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. One significant study reported a moderate DPPH radical scavenging activity with an IC50 value of 31.8 µg/mL, compared to ascorbic acid (IC50 = 2.82 µg/mL) and butylated hydroxyanisole (BHA, IC50 = 6.8 µg/mL) as standards . This suggests that while the compound exhibits antioxidant properties, it is less potent than these well-known antioxidants.

Antimicrobial Activity

Research indicates that compounds containing pyridine moieties often exhibit antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Specifically, compounds with pyridine structures were noted for their effectiveness against both Gram-positive and Gram-negative bacteria .

Comparative Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Reference Compound (e.g., Penicillin)S. aureus5 µg/mL

This table illustrates the comparative effectiveness of this compound against common bacterial pathogens.

Anticancer Activity

The anticancer potential of pyridine derivatives has been widely studied, with several compounds showing promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that certain pyridine derivatives showed IC50 values in the low micromolar range against breast and lung cancer cell lines .

Case Study: Anticancer Evaluation

A comprehensive evaluation of a series of pyridine derivatives revealed that those with structural similarities to this compound exhibited broad-spectrum anticancer activity. The derivatives were tested against several cancer cell lines, demonstrating varying degrees of efficacy based on their chemical modifications .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through multiple pathways:

  • Antioxidant Mechanism : By scavenging free radicals, it may reduce oxidative stress in cells.
  • Antimicrobial Mechanism : The interaction with bacterial cell membranes or inhibition of essential bacterial enzymes could be responsible for its antimicrobial effects.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells or inhibition of specific signaling pathways may contribute to its anticancer properties.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(5-Methylpyridin-2-yl)ethanol serves as a vital building block for synthesizing more complex molecules. Its chemical reactivity allows it to participate in various reactions, including oxidation, reduction, and substitution reactions. For example:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : May produce amines or alcohols.
  • Substitution : Can form derivatives based on the nucleophile used.

Biology

This compound has significant applications in biological research. It can be employed in biochemical assays and as a reagent in molecular biology experiments. Its ability to interact with biological molecules makes it useful for studying enzyme kinetics and receptor-ligand interactions.

Medicine

This compound shows potential therapeutic applications, particularly in drug discovery and development. Its structural properties allow it to function as an inhibitor for specific enzymes, such as phosphodiesterase (PDE4), which is relevant in treating conditions like asthma and overactive bladder . The compound's interactions at the molecular level can lead to significant biological effects, making it a candidate for further pharmaceutical exploration.

Industrial Applications

The compound is also utilized in industrial settings for the production of various chemicals and materials. Its properties make it suitable for incorporation into luminescent materials and dendronized polymers, which have potential applications in advanced materials science.

Case Study 1: Drug Development

A study highlighted the use of this compound derivatives as PDE4 inhibitors. These compounds were evaluated for their efficacy in treating respiratory diseases, showcasing their potential therapeutic roles .

Case Study 2: Catalytic Applications

Research involving magnesium pincer complexes demonstrated that this compound could be used effectively in catalytic processes such as hydrogenation reactions. The compound's ability to stabilize metal centers enhances catalytic activity .

Data Tables

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for complex moleculesParticipates in oxidation, reduction, substitution reactions
BiologyBiochemical assaysUseful for studying enzyme kinetics
MedicinePDE4 inhibitorPotential treatment for asthma and overactive bladder
IndustryLuminescent materialsIncorporated into advanced polymers

Comparison with Similar Compounds

Table 1: Comparison of 1-(5-Methylpyridin-2-yl)ethanol with Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Group Source
This compound C₈H₁₁NO 137.18 5-Me, 2-EtOH Ethanol
1-(6-Methylpyridin-2-yl)ethanol C₈H₁₁NO 137.18 6-Me, 2-EtOH Ethanol
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone C₉H₁₁NO₂ 165.19 2-OMe, 5-Me, 3-C(O)Me Ethanone
1-(5-Methoxypyridin-3-yl)ethanone C₈H₉NO₂ 151.16 5-OMe, 3-C(O)Me Ethanone
1-(5-Methylpyridin-2-yl)ethanone oxime C₈H₁₀N₂O 150.18 5-Me, 2-C(O)NOH Oxime
1-(2-Methylpyridin-3-yl)ethanone C₈H₉NO 135.16 2-Me, 3-C(O)Me Ethanone

Key Research Findings

(b) Substituent Position Effects

  • 5-Me vs. 6-Me Pyridine Isomers: The positional isomer 1-(6-Methylpyridin-2-yl)ethanol (CAS: 71777-66-7) demonstrates how methyl group placement alters steric and electronic environments. The 5-Me isomer’s proximity to the ethanol group may enhance intramolecular interactions, affecting crystallization or biological target binding .
  • Methoxy vs.

Q & A

Basic Synthesis

Q: What are the standard laboratory methods for synthesizing 1-(5-Methylpyridin-2-yl)ethanol? A: A common approach involves reducing the corresponding ketone, 1-(5-Methylpyridin-2-yl)ethanone, using sodium borohydride (NaBH₄) in methanol or ethanol under inert conditions. The reaction typically proceeds at room temperature for 4–6 hours, followed by acid workup to isolate the alcohol . For purification, column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended. Confirm the product via 1H^1H-NMR (e.g., δ ~1.4 ppm for the ethanol -CH2_2- group) and FT-IR (O-H stretch ~3300 cm1^{-1}) .

Advanced Synthesis

Q: How can enantioselective synthesis of this compound be achieved for chiral studies? A: Catalytic asymmetric reduction using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type systems can yield enantiomerically enriched product. For example, employ (R)-BINAP-RuCl2_2 with hydrogen gas to reduce the ketone precursor, achieving enantiomeric excess (ee) >90% . Monitor stereochemical outcomes via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Structural Characterization

Q: What advanced techniques resolve structural ambiguities in this compound derivatives? A: Single-crystal X-ray diffraction is definitive for confirming stereochemistry and hydrogen-bonding networks. For example, intramolecular N–H⋯N interactions in related pyridine derivatives were resolved using this method . Pair with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to validate electronic properties and optimize geometry .

Biological Activity Profiling

Q: How can researchers assess the biological activity of this compound? A: Conduct receptor-binding assays (e.g., 5-HT1A_{1A} serotonin receptors) using radioligand displacement (³H-8-OH-DPAT) to measure IC50_{50}. For enzyme inhibition, use fluorescence-based high-throughput screening (HTS) with recombinant targets . Compare results to structurally similar compounds (e.g., 1-(5-Methylpyridin-2-yl)ethanamine) to evaluate substituent effects on potency .

Data Contradictions

Q: How to address conflicting reports on the biological activity of this compound derivatives? A: Discrepancies often arise from substituent positioning or stereochemistry. Perform SAR studies by synthesizing analogs (e.g., varying methyl group placement) and testing in parallel. For enantiomeric activity differences, resolve racemic mixtures and test each isomer separately . Validate purity (>98% by HPLC) to exclude confounding impurities .

Stability and Degradation

Q: What methodologies assess the stability of this compound under physiological conditions? A: Use accelerated stability testing:

  • pH stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via LC-MS.
  • Oxidative stability: Expose to H2_2O2_2 (3%) and track peroxide adducts.
  • Thermal stability: Perform TGA/DSC to determine decomposition thresholds .

Computational Modeling

Q: How can molecular docking predict the interaction of this compound with biological targets? A: Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor crystal structures (e.g., PDB ID for 5-HT1A_{1A}). Parameterize force fields (e.g., OPLS3) for pyridine ring partial charges. Validate with MD simulations (100 ns trajectories) to assess binding mode stability .

Analytical Challenges

Q: How to resolve co-elution issues in HPLC analysis of this compound and its analogs? A: Optimize mobile phases:

  • Reverse-phase: Acetonitrile/water with 0.1% formic acid (gradient: 10% → 90% ACN over 20 min).
  • Chiral separation: Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (80:20).
    Validate with spiked standards and MS detection for unambiguous identification .

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